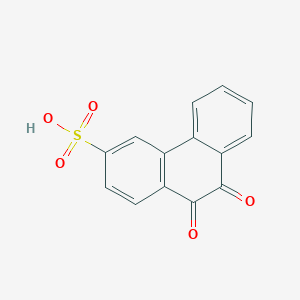![molecular formula C14H20N2O2 B13942718 4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide CAS No. 415693-17-3](/img/structure/B13942718.png)
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxycyclopentyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Cyclopentyl Group Addition: The hydroxycyclopentyl group can be added through a series of reactions involving cyclopentene and subsequent hydroxylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The dimethylamino group and hydroxycyclopentyl moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)-2-pyrrolidinemethanol: Similar in structure but with a pyrrolidine ring instead of a cyclopentyl group.
4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium: A derivative with a pyridinium cation and fluorine substituents.
Uniqueness
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its hydroxycyclopentyl group provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
415693-17-3 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-16(2)11-8-6-10(7-9-11)14(18)15-12-4-3-5-13(12)17/h6-9,12-13,17H,3-5H2,1-2H3,(H,15,18)/t12-,13+/m0/s1 |
InChI Key |
CGTJLPIPSVQBQV-QWHCGFSZSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N[C@H]2CCC[C@H]2O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



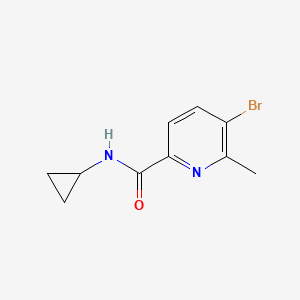

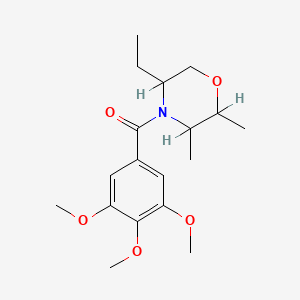
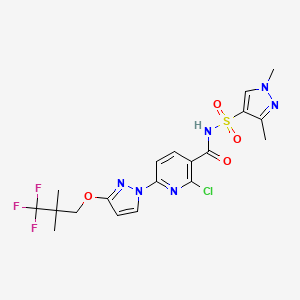


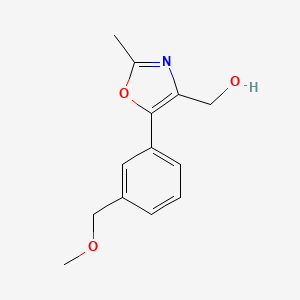
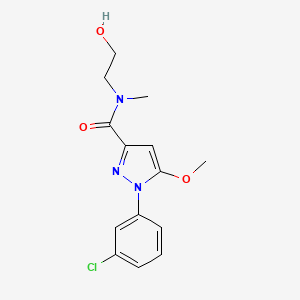

![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)
